[3-(Isoquinolin-1-yl)phenyl]methanol
Description
Historical and Contemporary Significance of Isoquinoline (B145761) Frameworks in Chemical Science
The isoquinoline scaffold, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org First isolated from coal tar in 1885, its discovery opened a new chapter in heterocyclic chemistry. wikipedia.org Historically, the significance of the isoquinoline framework is deeply rooted in natural product chemistry. The 1-benzylisoquinoline (B1618099) unit forms the structural backbone of numerous alkaloids, including the well-known vasodilator papaverine, found in the opium poppy. wikipedia.org This connection to biologically active natural products spurred extensive research into the synthesis and properties of isoquinoline derivatives. wikipedia.orgacs.org
Traditional synthetic routes to the isoquinoline core include the Bischler–Napieralski reaction, the Pictet–Spengler reaction, and the Pomeranz–Fritsch reaction. wikipedia.orgresearchgate.net While foundational, these methods often require harsh conditions and have limitations in substrate scope. acs.orgresearchgate.net
In the contemporary era, the isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of pharmacologically active compounds. nih.gov Derivatives have been developed as anesthetics (dimethisoquin), antihypertensives (quinapril), and antiretroviral agents (saquinavir). wikipedia.org The versatility of the isoquinoline framework allows it to be a key component in drugs targeting a multitude of diseases, including cancer, malaria, and various infections. nih.govsemanticscholar.org Modern synthetic chemistry has seen the advent of more efficient, transition-metal-catalyzed methods, such as Rh(III)-catalyzed C-H activation, to construct diverse isoquinoline architectures with greater precision and functional group tolerance. acs.org Beyond medicine, isoquinolines are used in materials science for creating dyes, optical materials, and as ligands in the formation of metal-organic frameworks (MOFs). amerigoscientific.com
Contextualizing Phenylmethanol Moieties in Organic Chemistry and Materials Science
The phenylmethanol moiety, also known as benzyl (B1604629) alcohol, is an aromatic alcohol comprising a benzene ring with a hydroxymethyl substituent. It is a versatile and fundamental building block in organic synthesis. Found naturally in some fruits and teas, it is widely used as a solvent, a fragrance, and a precursor for the synthesis of other chemicals, including esters used in the soap and flavor industries.
In the realm of synthetic organic chemistry, the hydroxyl group of phenylmethanol is a key functional handle. It can be easily oxidized to form benzaldehyde (B42025) or benzoic acid, or it can participate in esterification and etherification reactions. This reactivity makes it an essential component in the construction of more complex molecules. For instance, phenylmethanol derivatives are integral to the synthesis of various pharmaceuticals and other biologically active compounds.
In materials science, the phenylmethanol group can be incorporated into larger polymer structures or functional materials. Its presence can influence the physical properties of materials, such as solubility, reactivity, and thermal stability. The development of push-pull chromophores based on heterocyclic systems sometimes incorporates functionalities derived from phenylmethanol, contributing to their photophysical properties like solvatochromism and fluorescence, which are desirable for applications in sensors and white-light emitting devices. nih.govresearchgate.net
Current Research Focus on [3-(Isoquinolin-1-yl)phenyl]methanol within Heterocyclic Compound Studies
A comprehensive survey of current chemical and patent literature indicates that the specific compound, this compound, is not a subject of extensive, dedicated research. While numerous studies focus on the synthesis and application of 1-phenylisoquinoline (B189431) derivatives for various therapeutic areas, particularly as tubulin polymerization inhibitors for anticancer applications, these investigations typically explore substitutions on the phenyl ring other than the meta-hydroxymethyl group. nih.gov
The absence of detailed findings suggests that this compound represents a novel or underexplored area within the broader field of isoquinoline chemistry. The established importance of both its constituent parts suggests that this compound could be a valuable synthetic intermediate or a candidate for biological and materials science screening. Future research would be necessary to synthesize this compound, characterize it thoroughly, and evaluate its properties to determine its potential within the landscape of heterocyclic compounds.
Structure
3D Structure
Properties
CAS No. |
728951-55-1 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3-isoquinolin-1-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2 |
InChI Key |
DBHNUOWVONUFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 3 Isoquinolin 1 Yl Phenyl Methanol and Its Analogues
Established Synthetic Pathways for the Isoquinolinylphenylmethanol Scaffold
Traditional and contemporary non-catalytic methods provide a foundational framework for constructing the isoquinolinylphenylmethanol scaffold. These pathways often focus on the strategic assembly of precursors and the regiocontrolled formation of the core structure.
The design of a synthetic route begins with the selection and preparation of appropriate starting materials. The synthesis of the isoquinolinylphenylmethanol scaffold is typically approached convergently, where the isoquinoline (B145761) and phenylmethanol moieties are synthesized separately before being coupled.
Isoquinoline Precursors: The isoquinoline core can be constructed through several classical methods, each starting from different precursors:
Bischler-Napieralski and Pictet-Spengler Reactions: These methods utilize phenethylamine (B48288) derivatives, which undergo cyclization to form dihydroisoquinolines, followed by oxidation to yield the aromatic isoquinoline ring.
From Benzonitriles: A modern approach involves the use of 2-halobenzonitriles, which can be coupled with vinyl boronates via a Suzuki cross-coupling reaction. The resulting styrene (B11656) derivative then undergoes a platinum-catalyzed nitrile hydrolysis and cyclization to form an isoquinolinone, which can be further modified. nih.govacs.org
Phenylmethanol Precursors: The phenylmethanol portion requires a functional group handle for coupling. Common precursors include:
Boronic Acids and Esters: (3-Hydroxymethyl)phenylboronic acid or its protected derivatives are ideal substrates for Suzuki-Miyaura cross-coupling reactions. Alternatively, a 3-formylphenylboronic acid can be used, with the aldehyde being reduced to an alcohol in a subsequent step.
Halo-substituted Benzyl (B1604629) Alcohols: 3-Bromobenzyl alcohol or 3-iodobenzyl alcohol (or their protected forms) can serve as coupling partners in various cross-coupling reactions where the isoquinoline partner is an organometallic species.
Achieving the correct connectivity—linking the C1 position of the isoquinoline to the C3 position of the phenyl ring—is a critical challenge. Regioselectivity is primarily controlled by the synthetic method employed.
In cross-coupling strategies , regioselectivity is explicitly defined by the placement of the functional groups on the precursors. For instance, the reaction between a 1-halo-isoquinoline and a (3-hydroxymethyl)phenylboronic acid ensures the desired C1-C3' linkage.
In C-H activation strategies , regioselectivity is governed by the presence and position of a directing group. nih.gov For example, a directing group on a benzene (B151609) ring can direct a transition metal catalyst to activate a specific C-H bond (often at the ortho position). While direct meta-functionalization is more challenging, modern methods are emerging. For the isoquinoline ring, the C1 position is electronically distinct and often participates in specific C-H activation reactions, although directing groups can also be employed to target other positions. acs.org Palladium-catalyzed C-H activation/annulation between N-methoxybenzamides and 2,3-allenoic acid esters has been shown to afford hydroisoquinolones with excellent regioselectivity, controlled by steric effects and the thermodynamic stability of the final products. mdpi.com
Multi-component reactions (MCRs) offer a powerful and efficient method for rapidly assembling complex molecules like isoquinoline derivatives from simple starting materials in a single step. iau.irbeilstein-journals.orgacs.org These reactions enhance synthetic efficiency by minimizing intermediate isolation and purification steps. For example, a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to generate complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.orgnih.gov
Convergent synthesis is the hallmark of modern strategies for preparing the isoquinolinylphenylmethanol scaffold. This approach involves the independent synthesis of the two primary fragments—a functionalized isoquinoline and a functionalized phenyl ring—which are then joined in a late-stage key coupling step. This strategy is highly efficient and allows for the modular synthesis of analogues by simply varying the structure of either fragment. Cross-coupling reactions, discussed in detail below, are the cornerstone of these convergent strategies. A notable example is the combination of an Ugi MCR with a subsequent Suzuki-Miyaura reaction, which provides a highly convergent route to complex isoquinolines. researchgate.net
Advanced Catalytic Transformations and Reaction Mechanisms
The field of organic synthesis has been revolutionized by the development of advanced transition-metal-catalyzed reactions. These methods provide highly efficient and selective routes to the aryl-isoquinoline linkage, often under mild conditions and with broad functional group tolerance.
Direct C-H bond activation has emerged as a step- and atom-economical strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov Transition metals such as rhodium (Rh), palladium (Pd), ruthenium (Ru), and cobalt (Co) are frequently used to catalyze these transformations. mdpi.comnih.govresearchgate.net
The general mechanism involves a directing group on one of the substrates coordinating to the metal center, which then facilitates the cleavage of a nearby C-H bond to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an alkyne or an alkene, through migratory insertion. A final reductive elimination step releases the product and regenerates the active catalyst.
Rhodium(III)-catalyzed C-H activation is particularly well-suited for isoquinoline synthesis. For instance, the annulation of benzamides with alkynes, using a directing group on the amide, is a robust method for creating isoquinolone derivatives. nih.gov Similarly, Rh(III) can catalyze the reaction of aryl aldimines with alkynes to form isoquinolines directly. acs.org Hydrazones and oximes have also been employed as effective internal oxidant-directing groups in Rh(III)-catalyzed C-H activation/annulation reactions to produce highly substituted isoquinolines without an external oxidant. organic-chemistry.orgacs.org
| Catalyst System | Directing Group | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| [CpRhCl2]2 / CsOAc | N-Pivaloyloxy | Internal Alkynes | Redox-neutral [4+2] annulation; forms isoquinolones. | nih.gov |
| [CpRh(MeCN)3](SbF6)2 | Hydrazone | Internal Alkynes | Oxidant-free; proceeds via N-N bond cleavage. | acs.org |
| Pd(CH3CN)2Cl2 / Ag2CO3 | N-Methoxy | 2,3-Allenoic Acid Esters | High regioselectivity for 3,4-substituted hydroisoquinolones. | mdpi.com |
| [{RuCl2(p-cymene)}2] / NaOAc | Ketoxime | Alkynes | Good to excellent yields for various isoquinoline derivatives. | organic-chemistry.org |
| Co(III) Catalysts | Imidate | Vinylene Carbonate | Utilizes an inexpensive first-row transition metal. | researchgate.net |
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C and C-N bonds, including the critical aryl-isoquinoline linkage. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide.
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. nih.govorganic-chemistry.org The synthesis of the [3-(Isoquinolin-1-yl)phenyl]methanol scaffold can be readily achieved by coupling a 1-halo-isoquinoline (e.g., 1-bromo or 1-chloro-isoquinoline) with (3-hydroxymethyl)phenylboronic acid or its boronate ester. The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 1-halo-isoquinoline.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.
Recent advancements have led to domino reactions that incorporate a Suzuki coupling, such as a sequence involving a Suzuki-Miyaura reaction followed by an in situ cycloaddition to form tetrazolo[5,1-a]isoquinolines. acs.org
Buchwald-Hartwig Amination: While this reaction forms C-N bonds, the development of its catalyst systems has greatly influenced C-C coupling methodologies. wikipedia.org The design of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., JohnPhos, Xantphos) for Buchwald-Hartwig amination has provided catalysts that are also highly effective in Suzuki and other cross-coupling reactions involving challenging substrates. arkat-usa.orgresearchgate.net These advanced catalyst systems enable the coupling of less reactive aryl chlorides and can be applied to the synthesis of complex molecules. acs.orgias.ac.in
| Reaction Type | Isoquinoline Substrate | Aryl Substrate | Catalyst/Ligand System | Key Application | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 1-Halo-isoquinoline | Arylboronic Acid | Pd(PPh3)4 or Pd(OAc)2 / Phosphine Ligand | General synthesis of 1-aryl-isoquinolines. | nih.govnih.gov |
| Suzuki-Miyaura | 2-Halobenzonitrile | Potassium Vinyltrifluoroborate | PdCl2(dppf) | Sequential coupling/cyclization to form isoquinolones. | nih.govacs.org |
| Suzuki-Miyaura Domino | (Z)-1-azido-2-bromoethenylboronate | 2-Bromobenzonitrile | Pd(dppf)Cl2 | Forms tetrazolo[5,1-a]isoquinolines via coupling/[3+2] cycloaddition. | acs.org |
| Buchwald-Hartwig Amination | 6-Bromoisoquinoline | Primary Amine | Pd2(dba)3 / Xantphos | Synthesis of N-substituted isoquinolines. | acs.org |
| Buchwald-Hartwig Amination | Isoquinolin-3-amine | Aryl Halide | Pd2(dba)3 / JohnPhos or Xantphos | Synthesis of N-arylisoquinolin-3-amines. | arkat-usa.orgresearchgate.net |
Elucidation of Reaction Intermediates and Transition State Analysis
Understanding the transient species and energy profiles of reactions is fundamental to optimizing synthetic routes and developing new transformations. The synthesis of the 1-phenylisoquinoline (B189431) core of the target molecule can be achieved through various methods, each with distinct intermediates.
Classical methods like the Bischler-Napieralski or Pictet-Spengler reactions are foundational for isoquinoline synthesis. pharmaguideline.comwikipedia.org In a Bischler-Napieralski-type approach to a 1-aryl isoquinoline, a key intermediate is the N-acylated-β-phenylethylamine, which undergoes cyclodehydration promoted by a Lewis acid. wikipedia.orgiust.ac.ir This process is believed to proceed through electrophilic intermediates such as chloroimines and highly reactive nitrilium ions, which are isolable in some cases and drive the crucial C-C bond-forming cyclization. shahucollegelatur.org.in The resulting 3,4-dihydroisoquinoline (B110456) is then dehydrogenated to furnish the aromatic isoquinoline core. iust.ac.irshahucollegelatur.org.in The Pictet-Spengler reaction, in contrast, involves the condensation of a β-arylethylamine with an aldehyde to form an imine, which then cyclizes under acidic conditions to yield a tetrahydroisoquinoline. pharmaguideline.comiust.ac.ir
Modern transition-metal-catalyzed methods offer alternative pathways with different intermediates. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions proceed via organometallic intermediates. researchgate.netacs.org The reaction of an oxime with an alkyne, for example, involves the formation of a rhodacycle intermediate after C-H activation, which then undergoes migratory insertion of the alkyne and reductive elimination to form the isoquinoline product. organic-chemistry.org
Computational studies, particularly Density Functional Theory (DFT) calculations, have become invaluable for analyzing these complex reaction pathways. For example, in the nickel-catalyzed asymmetric synthesis of axially chiral isoquinolones, DFT calculations have been used to elucidate the nature of the transition state in the key annulation step, providing insight into the origins of stereoselectivity. nih.gov Similarly, the mechanism and enantioselectivity of palladium-catalyzed asymmetric Larock isoquinoline synthesis have been clarified through DFT calculations, detailing the energetic landscape of the catalytic cycle. acs.org These computational analyses help rationalize experimental outcomes and guide the design of more efficient and selective catalysts.
Development of Stereoselective Syntheses for Chiral Analogues
The development of synthetic routes to chiral analogues of this compound is crucial for exploring its potential applications in fields where specific stereoisomers are required. Chirality can be introduced either within the isoquinoline core (e.g., creating a chiral center at the C1 position in a tetrahydroisoquinoline analogue) or at the benzylic alcohol of the pendant phenyl group.
Asymmetric catalysis provides the most elegant and efficient means of producing enantiomerically enriched isoquinoline derivatives. mdpi.com Several powerful strategies have emerged:
Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation of dihydroisoquinolines or isoquinolinium salts is a direct method to access chiral 1,2,3,4-tetrahydroisoquinolines. mdpi.com Chiral rhodium and iridium complexes are particularly effective, capable of achieving high enantioselectivity. mdpi.comresearchgate.net The mechanism often involves the formation of a chiral metal-hydride species that delivers hydrogen to one face of the C=N bond. mdpi.com
Asymmetric Annulation Reactions: Catalytic asymmetric annulation reactions can build the chiral isoquinoline core from acyclic precursors. A notable example is the nickel(0)/bis(oxazoline)-catalyzed denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes, which produces novel axially chiral isoquinolones with excellent yields and stereoselectivities. nih.gov
Palladium-Catalyzed Asymmetric Synthesis: The Larock isoquinoline synthesis, a powerful method for constructing 3,4-disubstituted isoquinolines, has been rendered asymmetric using palladium catalysts paired with chiral phosphine ligands like Walphos. acs.org This approach provides access to axially chiral isoquinolines with high enantiomeric ratios. acs.org
These methods represent key strategies for accessing chiral analogues where the stereocenter is part of, or directly attached to, the isoquinoline ring system.
| Catalytic System | Chiral Product Type | Key Features | Reference |
| Rhodium/Iridium Complexes | Chiral Tetrahydroisoquinolines | Asymmetric hydrogenation of C=N bond | mdpi.comresearchgate.net |
| Ni(0)/Bis(oxazoline) | Axially Chiral Isoquinolones | Denitrogenative transannulation | nih.gov |
| Pd(OAc)₂/Walphos | Axially Chiral Isoquinolines | Asymmetric Larock isoquinoline synthesis | acs.org |
Controlling the stereochemistry of the hydroxymethyl group on the phenyl ring introduces a second element of stereocontrol, leading to diastereomeric products. Achieving diastereoselectivity in the formation of this chiral center typically involves the reduction of a corresponding ketone precursor, [3-(isoquinolin-1-yl)benzoyl] derivative.
The diastereoselective reduction of the ketone can be influenced by several factors:
Substrate Control: The existing isoquinoline moiety can exert steric or electronic influence, directing an incoming reducing agent to one face of the carbonyl group. This is particularly relevant in rigid or conformationally constrained systems.
Reagent Control: The choice of reducing agent is critical. Bulky hydride reagents (e.g., derivatives of borohydride (B1222165) or aluminum hydride) can exhibit significant facial selectivity based on the steric environment around the ketone.
Catalyst Control: Asymmetric transfer hydrogenation or hydrogenation using a chiral catalyst can set the stereochemistry of the resulting alcohol with high levels of diastereoselectivity, often overriding the inherent facial bias of the substrate.
The synthesis of highly substituted cyclohexanones and morphans has demonstrated that cascade reactions can be designed to produce single diastereomers in high yields. nih.govbeilstein-journals.org While mechanistically different, these examples underscore the power of carefully controlled reaction conditions to dictate stereochemical outcomes in complex molecules. The development of such one-pot, highly diastereoselective reaction sequences is a key goal in modern organic synthesis. nih.gov
Derivatization and Structural Modification of the this compound Core
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a library of analogues. The primary sites for derivatization are the hydroxymethyl group and the pendant phenyl ring.
The primary alcohol of the hydroxymethyl group is a versatile functional handle that can be converted into a wide range of other functionalities. nih.gov
Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be achieved with stronger oxidants such as potassium permanganate (B83412) or Jones reagent.
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or halide (e.g., chloride or bromide), using reagents like TsCl, MsCl, or SOCl₂. nih.govnagwa.com This activation enables subsequent nucleophilic substitution reactions to introduce a variety of groups, including azides, amines, thiols, and cyanides.
Direct Conversion to Other Functional Groups: Methods exist for the direct conversion of alcohols to other functionalities. For instance, reaction with diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base like DBU can convert the alcohol to an azide. nih.gov This azide can then be readily reduced to a primary amine using reagents like triphenylphosphine (B44618) and water or catalytic hydrogenation. nih.gov
These transformations are summarized in the table below.
| Transformation | Reagent(s) | Product Functional Group | Reference |
| Oxidation | PCC, Dess-Martin Periodinane | Aldehyde | General |
| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid | General |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | nagwa.com |
| Azidation | DPPA, DBU | Azide | nih.gov |
| Reduction of Azide | PPh₃/H₂O, H₂/Pd | Amine | nih.gov |
The pendant phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the molecule's properties. The positions of substitution (ortho, meta, or para to the isoquinoline and hydroxymethyl groups) are dictated by the combined directing effects of these existing substituents. The isoquinolin-1-yl group is generally considered an electron-withdrawing, meta-directing group, while the hydroxymethyl group is a weakly activating, ortho,para-directing group. The interplay of these effects would likely lead to complex product mixtures in direct electrophilic substitutions.
A more controlled approach involves the use of pre-functionalized starting materials or modern cross-coupling reactions. For example, starting with a brominated analogue of this compound would open the door to a vast array of derivatizations via palladium-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Heck Reaction: Reaction with alkenes to form substituted olefins.
This strategy allows for the precise and versatile installation of a wide range of functional groups onto the phenyl ring, providing a powerful tool for structure-activity relationship studies. nih.gov
Heteroatom Incorporation and Ring Annulation Studies on Isoquinoline Derivatives
The isoquinoline scaffold serves as a foundational structure for extensive synthetic exploration, aimed at creating analogues with diverse chemical properties. Advanced strategies in this field often involve either the incorporation of additional heteroatoms (such as nitrogen, oxygen, or sulfur) into the core structure or the construction of new rings onto the isoquinoline framework through annulation reactions. These modifications can significantly alter the molecule's steric and electronic profile. This section details methodologies that exemplify these advanced synthetic transformations.
Heteroatom Incorporation Strategies
The introduction of new heteroatoms into the isoquinoline system can be achieved by constructing fused heterocyclic rings containing nitrogen, oxygen, or sulfur. These methods expand the chemical diversity of isoquinoline derivatives, leading to novel scaffolds such as imidazo[2,1-a]isoquinolines, benzimidazo[2,1-a]isoquinolines, and isoquinolinones.
Nitrogen Heteroatom Incorporation:
The fusion of nitrogen-containing rings to the isoquinoline core is a common strategy. For instance, imidazo[2,1-a]isoquinolines can be synthesized through a one-step domino approach involving a Sonogashira coupling followed by hydrolysis and intramolecular N–H addition. nih.gov Another approach involves the reaction of 2-chloro-N-(2-halophenyl)benzimidamides with terminal alkynes, catalyzed by nickel complexes, to yield benzimidazo[2,1-a]isoquinolines. nih.gov Rhodium(III)-catalyzed oxidative annulation of N-arylbenzimidamides with alkynes also provides access to this fused system via a double C-H activation process. nih.gov Furthermore, triazolo[3,4-a]isoquinolines represent another class of nitrogen-rich fused systems that have garnered significant attention. nih.gov
Oxygen Heteroatom Incorporation:
Isoquinolinones, which contain an additional oxygen atom in a carbonyl group, are key intermediates and synthetic targets. Their synthesis can be achieved through various modern catalytic methods. Transition-metal-catalyzed C–H activation and annulation has become a powerful strategy for constructing these heterocycles. mdpi.com For example, rhodium(III)-catalyzed C–H activation/annulation of N-pivaloyloxy-substituted benzamides with alkynes is an efficient method. mdpi.com Similarly, palladium-catalyzed oxidative annulation of N-methoxybenzamides with epoxides can generate isoquinolinone derivatives. nih.gov Beyond simple isoquinolinones, more complex oxygen-containing fused systems like pyran-fused isoquinolines have been synthesized via rhodium-catalyzed double C-H functionalization of phenyl oxadiazoles (B1248032) with diazo compounds. mdpi.com
Sulfur and Selenium Heteroatom Incorporation:
The incorporation of heavier chalcogens like sulfur and selenium has also been explored. A notable example is the multicomponent cascade cyclization to form imidazo[2,1-a]isoquinoline (B1217647) scaffolds, which can then be further functionalized. The reaction of the fused intermediate with sodium arylsulfinates or 1,2-diphenyldiselane affords sulfenylated and selenated adducts, respectively, demonstrating a direct pathway to incorporate these heteroatoms. nih.gov
| Fused System | Heteroatom(s) Incorporated | Synthetic Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|---|
| Imidazo[2,1-a]isoquinoline | Nitrogen | Domino reaction | Copper acetylide | One-step Sonogashira coupling and intramolecular N-H addition. | nih.gov |
| Benzimidazo[2,1-a]isoquinoline | Nitrogen | Nickel-catalyzed annulation | Nickel complexes | Reaction of chlorohalobenzimidamides with terminal alkynes. | nih.gov |
| Isoquinolinone | Oxygen | Rh(III)-catalyzed C-H annulation | [CpRhCl2]2 | Annulation of benzamides with alkynes. | mdpi.com |
| Pyranoisoquinoline | Oxygen | Rhodium-catalyzed double annulation | [CpRhCl2]2, AgNTf2, Cu(OAc)2·H2O | Forms two heterocycles in a tandem reaction. | mdpi.com |
| Sulfenylated Imidazo[2,1-a]isoquinoline | Nitrogen, Sulfur | Multicomponent cascade & sulfenylation | Sodium arylsulfinates | Post-cyclization functionalization introduces sulfur. | nih.gov |
| Selenated Imidazo[2,1-a]isoquinoline | Nitrogen, Selenium | Multicomponent cascade & selenylation | 1,2-Diphenyldiselane | Post-cyclization functionalization introduces selenium. | nih.gov |
Ring Annulation Studies
Ring annulation involves the construction of a new ring fused to the existing isoquinoline structure, leading to complex polycyclic aromatic systems. These studies are crucial for developing novel molecular architectures. Key examples include the synthesis of pyrrolo[2,1-a]isoquinolines and indolo[2,1-a]isoquinolines.
Synthesis of Pyrrolo[2,1-a]isoquinolines:
The pyrrolo[2,1-a]isoquinoline (B1256269) core is a prominent structural motif found in numerous bioactive alkaloids. rsc.org A powerful method for its construction is the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with activated alkynes or olefins. nih.govbohrium.com This approach has been refined through multicomponent reactions, for example, by reacting isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles in a one-pot synthesis. nih.gov Domino reactions of 1-aroyl-3,4-dihydroisoquinolines with various conjugated systems also provide facile access to this scaffold. proquest.com
Synthesis of Indolo[2,1-a]isoquinolines:
The indolo[2,1-a]isoquinoline framework is another important polycyclic system that has been the subject of extensive synthetic efforts. acs.orgrsc.org Modern methods often employ transition-metal catalysis to achieve efficient cyclization. A nickel-catalyzed Mizoroki–Heck/amination cascade reaction of o-dihaloarenes with cyclic imines has been developed for this purpose. acs.org Radical cyclizations offer an alternative route; for instance, a CuBr₂-induced radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates yields sulfonated indolo[2,1-a]isoquinolines. nih.gov Furthermore, a direct synthesis using a triazene (B1217601) as a cleavable directing group enables a double C-H annulation cascade to access polysubstituted indolo[2,1-a]isoquinoline analogues. nih.gov
| Fused System | Synthetic Strategy | Catalyst/Reagents | Starting Materials | Key Features | Reference |
|---|---|---|---|---|---|
| Pyrrolo[2,1-a]isoquinoline | 1,3-Dipolar cycloaddition | - (often base-mediated) | Isoquinoline, 2-bromoacetophenones, acetylenic dipolarophiles | Efficient one-pot, three-component reaction. | nih.gov |
| Pyrrolo[2,1-a]isoquinoline | Domino reaction | - | 1-Aroyl-3,4-dihydroisoquinolines, conjugated ketones/nitroalkenes | Two-component domino approach. | proquest.com |
| Indolo[2,1-a]isoquinoline | Mizoroki–Heck/amination cascade | Ni(cod)2, NHC ligand | o-Dihaloarenes, cyclic imines | Facile method tolerating various functional groups. | acs.org |
| Sulfonated Indolo[2,1-a]isoquinoline | Radical cascade cyclization | CuBr2, TBHP | Activated alkenes, substituted-thiosulfonates | Simultaneous formation of C-S and C-C bonds. | nih.gov |
| Indolo[2,1-a]isoquinoline | Triazene-directed C-H annulation | Transition metal catalyst | Indoles with triazene group, alkynes | Double C-H annulation with an internally cleavable directing group. | nih.gov |
Coordination Chemistry and Ligand Design Principles Involving the 3 Isoquinolin 1 Yl Phenyl Methanol Moiety
Complexation Behavior of [3-(Isoquinolin-1-yl)phenyl]methanol and Related Ligands
The coordination chemistry of ligands bearing the 1-phenylisoquinoline (B189431) framework is a rich field of study, with the nitrogen atom of the isoquinoline (B145761) ring and a carbon atom from the phenyl ring typically acting as the coordination sites. The presence of a hydroxymethyl group on the phenyl ring, as in this compound, introduces a potential third coordination site and can influence the electronic properties of the ligand and its resulting metal complexes.
Chelation Modes and Binding Affinities with Transition Metals
While specific studies on the chelation of this compound are not extensively documented in publicly available literature, the coordination behavior can be inferred from related 1-phenylisoquinoline ligands. These ligands typically act as C^N cyclometalating agents, forming a stable five-membered ring with a metal center. The nitrogen of the isoquinoline and an ortho-carbon of the phenyl ring form a strong covalent bond with the metal.
The hydroxymethyl group in the meta-position of the phenyl ring is not ideally positioned to participate in the primary cyclometalating chelation. However, it could potentially engage in secondary interactions, such as intermolecular hydrogen bonding in the solid state or coordination to a second metal center in polynuclear complexes. The binding affinity of such ligands for transition metals like iridium(III) and osmium(II) is generally high, leading to the formation of robust and stable organometallic complexes.
Synthesis and Characterization of Organometallic Complexes (e.g., Iridium, Osmium)
The synthesis of organometallic complexes involving 1-phenylisoquinoline-type ligands typically follows established protocols in organometallic chemistry. For iridium(III) complexes, a common route involves the reaction of a suitable iridium(III) precursor, such as iridium(III) chloride hydrate (IrCl₃·nH₂O), with the ligand in a high-boiling point solvent like 2-ethoxyethanol. This reaction often proceeds through a chloro-bridged dimer intermediate, [Ir(C^N)₂Cl]₂, which can then be further reacted with an ancillary ligand to yield the final monomeric complex.
For instance, the synthesis of a generic cyclometalated iridium(III) complex can be represented by the following steps:
Dimer Formation: 2 IrCl₃·nH₂O + 4 C^N-H → [Ir(C^N)₂Cl]₂ + 4 HCl + 2n H₂O
Monomer Formation: [Ir(C^N)₂Cl]₂ + 2 Ancillary Ligand → 2 [Ir(C^N)₂(Ancillary Ligand)] + 2 Cl⁻
Spectroscopic and Electronic Properties of Metal-Ligand Complexes
The incorporation of the this compound moiety into metal complexes is expected to significantly influence their spectroscopic and electronic properties. The interplay between the metal-centered and ligand-centered orbitals gives rise to unique absorption and emission characteristics.
Influence of Ligand Field on Electronic Transitions
The electronic absorption spectra of iridium(III) and osmium(II) complexes with 1-phenylisoquinoline-type ligands are typically characterized by intense bands in the ultraviolet region and less intense, broader bands extending into the visible region. The high-energy bands are generally assigned to spin-allowed π-π* intraligand transitions. The lower energy bands are of particular interest as they often arise from metal-to-ligand charge transfer (MLCT) and/or ligand-to-ligand charge transfer (LLCT) transitions.
The nature and position of substituents on the phenylisoquinoline framework can tune the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While the direct electronic effect of a meta-hydroxymethyl group is less pronounced than that of groups at the ortho or para positions, it can still subtly influence the ligand field strength and the energy of the charge-transfer states.
Investigation of Photophysical Properties (e.g., Luminescence, Excitation States)
Many iridium(III) and osmium(II) complexes featuring cyclometalating ligands are known to be highly luminescent. This luminescence, often in the form of phosphorescence, arises from the radiative decay from a triplet excited state to the singlet ground state. The strong spin-orbit coupling induced by the heavy metal center facilitates this formally spin-forbidden process.
The emission color and quantum efficiency of these complexes are highly dependent on the nature of the ligands. For complexes with 1-phenylisoquinoline ligands, emission typically originates from a triplet state with significant ³MLCT character. The energy of this emissive state, and thus the color of the emitted light, can be fine-tuned by modifying the ligand structure. The presence of the hydroxymethyl group in this compound could potentially lead to changes in the excited state lifetime and quantum yield through vibrational coupling or by influencing intermolecular interactions.
Table 1: Hypothetical Photophysical Data for a [Ir(piq-CH₂OH)₂(acac)] Complex
| Property | Value |
| Absorption λₘₐₓ (nm) | ~280, ~350, ~450 |
| Emission λₘₐₓ (nm) | ~620 |
| Photoluminescence Quantum Yield (Φ) | ~0.2 - 0.4 |
| Excited State Lifetime (τ) | ~1 - 2 µs |
| Note: This data is hypothetical and based on trends observed for similar 1-phenylisoquinoline iridium complexes. piq-CH₂OH represents the deprotonated form of this compound, and acac is acetylacetonate. |
Application of Metal Complexes in Catalysis and Advanced Materials
The unique photophysical and electrochemical properties of iridium and osmium complexes with phenylisoquinoline-type ligands make them promising candidates for a range of applications.
Iridium(III) complexes, in particular, have been extensively investigated as phosphorescent dopants in organic light-emitting diodes (OLEDs). Their high quantum efficiencies and tunable emission colors are highly desirable for display and lighting technologies. The development of new ligands like this compound could lead to emitters with improved performance characteristics.
In the realm of catalysis, iridium complexes have shown remarkable activity in a variety of organic transformations, including C-H activation and asymmetric hydrogenation. While the direct catalytic application of complexes derived from this compound has not been reported, the functional handle provided by the hydroxymethyl group could be exploited for catalyst immobilization or for the development of bifunctional catalysts.
Osmium complexes, while less explored than their iridium counterparts in materials science, also possess interesting photophysical properties, including strong absorption in the visible region and long-lived excited states. These characteristics make them attractive for applications in areas such as photosensitization and bio-imaging.
Photocatalytic Redox Processes and Energy Transfer Applications
Complexes incorporating the isoquinoline-phenyl framework are of significant interest in the field of photochemistry, particularly for their application as photosensitizers in redox processes. The design of these photocatalysts often centers on heavy metal ions like iridium(III) and ruthenium(II), which, when coordinated to ligands such as 1-phenylisoquinoline (a close analogue of this compound), exhibit favorable photophysical properties. These properties include strong absorption of visible light, long-lived excited states, and efficient intersystem crossing to triplet states.
Iridium(III) complexes featuring 1-phenylisoquinoline (piq) ligands, for instance, have been successfully employed as photosensitizers for the photocatalytic reduction of carbon dioxide (CO₂). An example is the complex [Ir(piq)₂(dmb)]⁺ (where dmb is 4,4'-dimethyl-2,2'-bipyridine), which displays strong absorption in the visible spectrum and possesses a remarkably long-lived excited state with a lifetime of 2.8 microseconds scilit.com. This long lifetime is crucial as it provides a sufficient window for the excited complex to engage in electron transfer processes. Upon photoexcitation, the complex can be reductively quenched by a sacrificial electron donor to generate a stable one-electron-reduced species. This reduced iridium complex is a potent reductant, capable of transferring an electron to a catalytic center, such as a rhenium(I) complex, to drive the reduction of CO₂ to carbon monoxide (CO) scilit.com.
The efficiency of these photocatalytic systems can be quantified by their quantum yield (Φ), which represents the number of desired events occurring per photon absorbed, and the turnover number (TON), which indicates the number of substrate molecules converted per molecule of the catalyst. In mixed systems using the iridium photosensitizer and a rhenium catalyst, CO production has been achieved with significant efficiency scilit.com. The modification of the phenylisoquinoline ligand, for instance, by introducing the methanol (B129727) group of this compound, could further tune the photophysical and catalytic properties. The hydroxyl group could influence solubility, provide a site for anchoring the complex to a surface, or subtly modify the electronic structure of the ligand.
The design of such photocatalysts is a delicate balance of tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. In iridium(III) complexes, the HOMO is typically distributed over the phenyl rings and the metal center, while the LUMO is located on the isoquinoline and ancillary ligands eurekaselect.com. This spatial separation facilitates a metal-to-ligand charge transfer (MLCT) transition upon photoexcitation. The energy of this transition and the resulting excited state can be systematically modified by adding electron-donating or electron-withdrawing substituents to the ligands, providing a strategy to optimize the complex for specific energy transfer or photoredox reactions eurekaselect.comnih.gov.
Table 1: Performance of a 1-Phenylisoquinoline-Based Iridium(III) Photosensitizer in CO₂ Reduction
| Photosensitizer/Catalyst System | Reductant | Quantum Yield (ΦCO) | Turnover Number (TONCO) |
| [Ir(piq)₂(dmb)]⁺ / Re(dmb)(CO)₃Br | BNAH | 0.16 | >100 |
| [Ir(piq)₂(dmb)]⁺ / Re(dmb)(CO)₃Br | BIH | 0.41 | 1700 |
| Supramolecular Photocatalyst Ir(piq)₂-L-Re(dmb)(CO)₃ | BNAH | 0.21 | 130 |
| Supramolecular Photocatalyst Ir(piq)₂-L-Re(dmb)(CO)₃ | BIH | 0.40 | 1700 |
| Data sourced from a study on a mixed system for photocatalytic CO₂ reduction. BNAH = 1-benzyl-1,4-dihydronicotinamide; BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole. scilit.com |
Homogeneous and Heterogeneous Catalysis for Organic Transformations
The this compound ligand offers several features that are desirable for the design of homogeneous and heterogeneous catalysts. The isoquinoline nitrogen provides a strong coordination site for a wide range of transition metals, while the phenyl ring serves as a robust scaffold. The methanol group, in particular, introduces intriguing possibilities. It could act as a hemilabile ligand, where the oxygen atom can reversibly coordinate to the metal center. This property can be highly beneficial in catalysis, as the dissociation of the methanol group can open up a coordination site for substrate binding, while its re-coordination can stabilize catalytic intermediates.
While specific catalytic applications of this compound complexes are not yet extensively documented, the principles of ligand design suggest their potential in various organic transformations. For example, transition metal-catalyzed C-H activation and functionalization is a powerful tool in synthetic chemistry. In reactions such as the alkylation of methyl heteroarenes, alcohols can be used directly as alkylating agents in a process known as the "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ATH) mechanism mdpi.com. A complex featuring the this compound ligand could potentially participate in or influence such reactions, with the ligand's own alcohol group possibly playing a role in the catalytic cycle or in stabilizing the active catalytic species. Ruthenium and iridium catalysts are particularly effective in these transformations, promoting the reaction of various methyl-substituted heterocycles with a range of primary and secondary alcohols mdpi.com.
Furthermore, the ligand could be employed in reactions like methanol carbonylation, a cornerstone of industrial acetic acid production mdpi.com. The performance of rhodium and iridium catalysts in this process is highly dependent on the ligand environment. The introduction of ligands can significantly increase the reaction rate and stability of the catalyst mdpi.com. The bidentate N,C-coordination of the isoquinoline-phenyl unit could provide a stable framework for a metal center, while the appended methanol group might influence the local solvent environment or participate in proton transfer steps.
For heterogeneous catalysis, the methanol group provides a convenient handle for immobilizing the complex onto a solid support, such as silica or a polymer resin. This anchoring would facilitate catalyst recovery and reuse, a key consideration for sustainable chemical processes.
Table 2: Examples of Transition Metal-Catalyzed Reactions Using Alcohols
| Reaction Type | Catalyst System (Example) | Substrates | Product Type |
| C(sp³)–H Alkylation | [Ir(cod)Cl]₂ / Ligand | 2-Methylquinoline, Benzyl (B1604629) alcohol | 2-Phenethylquinoline |
| C(sp³)–H Alkylation | Mn-Pincer Complex | 2-Methylquinoline, Primary alcohols | 2-Alkylquinolines |
| Transfer Hydrogenation | Ru Complex | Ketones, Alcohols (as H-source) | Secondary Alcohols |
| This table illustrates the types of catalytic transformations where the alcohol functionality is directly involved, suggesting potential roles for complexes of this compound. mdpi.com |
Supramolecular Assembly and Hybrid Material Development
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination bonds, to construct large, well-ordered structures from smaller molecular components. The this compound ligand is exceptionally well-suited for designing such systems. The planar isoquinoline and phenyl rings are prone to π-π stacking interactions, while the methanol group is a prime candidate for forming strong and directional hydrogen bonds.
The crystal engineering of metal complexes often reveals intricate supramolecular networks. For instance, the crystal structure of an iridium(III) complex containing two 2-phenylisoquinoline ligands and an ancillary ligand was shown to incorporate a methanol molecule from the crystallization solvent into its lattice iucr.orgiucr.org. This solvent molecule engages in hydrogen bonding with the hexafluoridophosphate anion, which in turn is linked to the cationic iridium complex. This demonstrates the propensity of this type of molecular framework to participate in hydrogen-bonded assemblies. In a complex of the specifically designed this compound ligand, the intrinsic methanol group would be perfectly positioned to play a similar, but intramolecularly directed, role. It could form hydrogen bonds with anions, solvent molecules, or even the nitrogen atom of an adjacent ligand in a neighboring complex, leading to the formation of one-, two-, or three-dimensional supramolecular arrays nih.gov.
This capacity for self-assembly can be harnessed to develop novel hybrid materials. By linking a photosensitizing metal complex (as discussed in 3.3.1) to a catalytic center through a bridging ligand, a supramolecular photocatalyst can be created scilit.com. These integrated systems can exhibit enhanced performance due to the close proximity of the light-harvesting and catalytic units, facilitating efficient energy or electron transfer. The this compound ligand could serve as a component in such a system, with the methanol group potentially acting as the connection point to bridge to a second metallic or molecular component. The interplay of coordination bonds and weaker supramolecular interactions provides a powerful strategy for developing dynamic and functional materials with tailored properties mdpi.com.
Computational and Theoretical Chemistry Investigations of 3 Isoquinolin 1 Yl Phenyl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. nih.gov These methods provide a theoretical framework for understanding molecular structure, stability, and reactivity.
DFT calculations are instrumental in analyzing the electronic structure of [3-(Isoquinolin-1-yl)phenyl]methanol. By solving the Kohn-Sham equations, the energies and shapes of the molecular orbitals can be determined. espublisher.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions.
The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich isoquinoline (B145761) ring system, while the LUMO may be distributed across both the isoquinoline and phenyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are hypothetical and for illustrative purposes.
DFT can be used to predict the reactivity and selectivity of this compound in various organic reactions. mdpi.com By calculating molecular electrostatic potential (MEP) maps, regions of positive and negative electrostatic potential on the molecule's surface can be visualized. These maps help in identifying sites susceptible to electrophilic and nucleophilic attack.
Furthermore, Fukui functions and local softness indices, derived from DFT calculations, can quantify the reactivity of different atomic sites within the molecule. This information is invaluable for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic addition. For instance, the nitrogen atom in the isoquinoline ring is expected to be a primary site for protonation and coordination to metal centers.
The potential of this compound and its derivatives to act as ligands in catalysis can be explored through computational modeling. DFT calculations can be employed to map out the energy landscapes of entire catalytic cycles. nih.gov This involves calculating the geometries and energies of reactants, transition states, intermediates, and products.
By elucidating the reaction mechanism and identifying the rate-determining step, these computational studies can guide the rational design of more efficient catalysts. For example, the binding energy of the ligand to a metal center and the activation barriers for key elementary steps in a catalytic cycle can be computationally estimated, providing insights into catalyst performance.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations are crucial for understanding the conformational flexibility and intermolecular interactions of this compound.
This compound possesses considerable conformational freedom due to the rotation around the single bond connecting the phenyl and isoquinoline rings, as well as the bond connecting the hydroxymethyl group to the phenyl ring. MD simulations can systematically explore the potential energy surface to identify low-energy conformers and the energy barriers between them. mdpi.com
Table 2: Hypothetical Dihedral Angles for a Stable Conformer of this compound
| Dihedral Angle | Value (degrees) |
| C(phenyl)-C(phenyl)-C(isoquinoline)-N(isoquinoline) | 45 |
| C(phenyl)-C(phenyl)-C(hydroxymethyl)-O | 60 |
Note: These values are hypothetical and for illustrative purposes.
Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. MD simulations can be used to model the interaction of this compound with other molecules, such as proteins or nucleic acids. nih.gov
By simulating the binding process, it is possible to identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and π-π stacking) that stabilize the complex. These simulations can provide valuable insights into the binding affinity and selectivity of the molecule, which is crucial for applications in drug design and materials science. For instance, the isoquinoline and phenyl rings could engage in π-stacking interactions with aromatic residues in a protein's active site.
An article on the chemical compound ‘this compound’ cannot be generated.
A thorough investigation for scientific literature regarding the molecular bioactivity and target interactions of the specific chemical compound "this compound" did not yield any research findings. There is no publicly available data in scientific databases or research publications detailing its mechanistic studies, structure-activity relationships, or effects on cellular pathways as outlined in the requested article structure.
The inquiry into enzyme-ligand interaction kinetics, thermodynamics, receptor binding, and allosteric modulation for this compound returned no specific results. Similarly, searches for structure-activity relationship (SAR) studies, including the impact of structural modifications on binding affinity and the rational design of molecular probes based on this compound, were unfruitful. There is also no available information on its modulation of cellular pathways at a molecular level from non-clinical studies.
While the broader class of isoquinoline derivatives has been a subject of extensive research in medicinal chemistry for a variety of biological activities, data on "this compound" itself is absent from the accessible scientific literature. Therefore, it is not possible to construct an article that is both scientifically accurate and adheres to the detailed structure provided in the prompt.
Investigation of Molecular Bioactivity and Target Interactions Non Clinical Perspective
Cellular Pathway Modulation at the Molecular Level (excluding human trials)
Investigation of Cellular Uptake Mechanisms
Currently, there is a notable absence of published scientific literature detailing the specific mechanisms of cellular uptake for the compound [3-(Isoquinolin-1-yl)phenyl]methanol. Extensive searches of research databases have not yielded studies that elucidate how this particular molecule traverses the cell membrane to enter the intracellular environment.
Understanding the cellular uptake pathway is a critical step in characterizing the bioactivity of any compound. The primary mechanisms by which small molecules enter cells include passive diffusion, facilitated diffusion, and active transport. The physicochemical properties of a compound, such as its lipophilicity, molecular size, and charge, typically influence the predominant uptake mechanism. However, without experimental data from studies such as cell permeability assays (e.g., PAMPA or Caco-2 assays) or investigations using specific transport inhibitors, any discussion of the cellular uptake of this compound would be purely speculative.
Future research in this area would be necessary to determine how this compound is absorbed by cells, which would provide foundational knowledge for its further pharmacological evaluation.
Subcellular Localization and Interaction with Organelles
Similar to the lack of information on its cellular uptake, there is no available research data on the subcellular localization of this compound. Studies employing techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification have not been reported.
The subcellular distribution of a compound is intrinsically linked to its mechanism of action and potential molecular targets. Whether a molecule accumulates in the nucleus, mitochondria, endoplasmic reticulum, lysosomes, or remains in the cytosol determines its access to different cellular components and signaling pathways. For instance, accumulation in the mitochondria could suggest an impact on cellular respiration, while localization to the nucleus might imply interaction with DNA or nuclear proteins.
Without empirical evidence, it is not possible to provide a scientifically accurate account of where this compound concentrates within the cell or with which organelles it may interact. This remains a significant gap in the non-clinical understanding of this compound.
Advanced Spectroscopic and Analytical Characterization of 3 Isoquinolin 1 Yl Phenyl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule such as [3-(Isoquinolin-1-yl)phenyl]methanol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.
Multi-dimensional NMR Techniques for Structural Elucidation
Multi-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule. For this compound, the following techniques would be particularly informative:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the proton-proton connectivities within the phenyl and isoquinoline (B145761) ring systems. For example, the protons of the phenyl ring would show correlations to their adjacent neighbors, and similarly, the protons on the isoquinoline core would reveal their sequential arrangement.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the previously assigned proton signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (in a typical deuterated solvent like CDCl₃).
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoquinoline Aromatic Protons | 7.5 - 9.0 | 120 - 160 |
| Phenyl Aromatic Protons | 7.0 - 8.0 | 125 - 145 |
| Methanol (B129727) Methylene (B1212753) Protons (-CH₂OH) | ~4.8 | ~65 |
| Methanol Hydroxyl Proton (-OH) | Variable | - |
Note: These are estimated chemical shift ranges based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.
Dynamic NMR for Conformational Exchange Studies
The single bond connecting the isoquinoline and phenyl rings in this compound allows for rotational freedom, potentially leading to different stable conformations (atropisomers) if rotation is hindered. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational exchange processes.
By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where rotation around the C-C single bond is rapid on the NMR timescale, sharp, averaged signals would be expected. As the temperature is lowered, if the rotational barrier is significant, the rate of interconversion between conformers will slow down. This can lead to broadening of the NMR signals, and eventually, if the exchange is slow enough, the appearance of separate signals for each distinct conformer. From the coalescence temperature (the temperature at which two exchanging signals merge into one broad peak) and the separation of the signals at low temperature, the energy barrier to rotation can be calculated. For biaryl systems, these barriers are influenced by the steric bulk of the substituents ortho to the connecting bond.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule by measuring the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₆H₁₃NO), HRMS would be expected to yield a molecular ion peak corresponding to its calculated exact mass.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 250.1070 |
| [M+Na]⁺ | 272.0889 |
| [M]⁺˙ | 249.0997 |
Note: The observed ions will depend on the ionization technique used (e.g., ESI, APCI).
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule.
For this compound, characteristic fragmentation pathways would be expected. These could include:
Loss of the hydroxyl group: Fragmentation involving the loss of a water molecule (H₂O) from the protonated molecular ion is a common pathway for alcohols.
Cleavage of the benzylic C-C bond: The bond between the phenyl ring and the methanol carbon could cleave, leading to fragments corresponding to the isoquinoline moiety and the hydroxymethylphenyl group.
Fragmentation of the isoquinoline ring: The isoquinoline ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN.
Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule and their connectivity.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The diffraction pattern of X-rays passing through the crystal provides information about the arrangement of atoms in the crystal lattice. From this data, a detailed model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would definitively confirm the connectivity of the atoms and provide insight into the preferred conformation of the molecule in the solid state, including the dihedral angle between the isoquinoline and phenyl rings. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the methanol group, which govern the packing of the molecules in the crystal.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and unit cell parameters. Although a specific crystal structure for this compound has not been reported, we can anticipate key structural features.
A hypothetical crystal structure of this compound would likely crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1, which are prevalent for organic molecules. The expected crystallographic data would precisely define the geometry of the molecule.
Table 1: Predicted Key Bond Lengths and Angles for this compound
| Parameter | Predicted Value Range | Rationale |
|---|---|---|
| C(1)isoquinoline–C(phenyl) | 1.47 - 1.50 Å | Standard sp²-sp² carbon-carbon single bond length. |
| C(phenyl)–C(methanol) | 1.50 - 1.53 Å | Standard sp²-sp³ carbon-carbon single bond length. |
| C(methanol)–O | 1.41 - 1.44 Å | Standard sp³ carbon-oxygen single bond length. |
| O–H | 0.82 - 0.96 Å | Typical hydroxyl bond length (can vary with H-bonding). |
| C-N-C (isoquinoline) | ~117° | Typical bond angle within a pyridine-like ring. |
Note: These values are predictive and would require experimental validation via X-ray diffraction.
Hydrogen Bonding Networks and Crystal Packing Analysis
The crystal packing of this compound would be significantly influenced by hydrogen bonding and π–π stacking interactions. The primary hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atom of the isoquinoline ring is a competent hydrogen bond acceptor.
This donor-acceptor pair facilitates the formation of robust intermolecular hydrogen bonds, most likely of the O–H···N type. Such interactions are expected to be a dominant feature in the crystal lattice, organizing the molecules into specific motifs like chains or dimers.
Additionally, the aromatic surfaces of the isoquinoline and phenyl rings allow for π–π stacking interactions. These weaker, non-covalent interactions would further stabilize the crystal structure, likely leading to offset or parallel-displaced stacking arrangements to minimize steric hindrance. The interplay between the strong O–H···N hydrogen bonds and the weaker π–π stacking would ultimately define the three-dimensional supramolecular architecture.
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy
Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For this compound, the spectra would be a composite of the vibrations from the isoquinoline, substituted phenyl, and methanol moieties.
Key Expected Vibrational Modes:
O–H Stretch: A broad and strong absorption band in the IR spectrum is expected in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
Aromatic C–H Stretch: Multiple sharp, medium-intensity bands would appear above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹).
Aliphatic C–H Stretch: Stretching vibrations of the methylene (-CH₂) group would be observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
C=N and C=C Stretching: Vibrations from the isoquinoline and phenyl rings are expected in the 1450–1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are highly characteristic of the aromatic framework.
C–O Stretch: A strong band corresponding to the primary alcohol C–O stretching vibration is anticipated in the 1000–1075 cm⁻¹ range.
Aromatic C–H Bending: Out-of-plane C–H bending vibrations for the substituted phenyl and isoquinoline rings would appear in the 650–900 cm⁻¹ region, providing information about the substitution patterns.
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| O–H stretch | 3200–3600 (Broad, Strong) | Weak/Not prominent | Methanol |
| Aromatic C–H stretch | 3000–3100 (Medium) | Strong | Isoquinoline, Phenyl |
| Aliphatic C–H stretch | 2850–2960 (Medium) | Medium | Methanol |
| C=N / C=C stretch | 1450–1650 (Strong) | Strong | Isoquinoline, Phenyl |
| C–O stretch | 1000–1075 (Strong) | Medium | Methanol |
Electronic Transition Characterization and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the extended conjugated system comprising the isoquinoline and phenyl rings. Isoquinoline itself exhibits complex absorption spectra due to multiple π → π* transitions. The coupling with the phenyl ring is expected to cause a bathochromic (red) shift of these absorptions compared to unsubstituted isoquinoline.
The UV-Vis spectrum would likely display multiple absorption bands in the ultraviolet region (200-400 nm).
π → π* Transitions: Intense absorption bands are expected, corresponding to electronic transitions within the aromatic π-system. These transitions, originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), are responsible for the primary absorption features.
n → π* Transitions: A weaker absorption band may be observed, arising from the transition of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. This transition is often submerged by the more intense π → π* bands.
The solvent environment can influence the position of these absorption maxima (solvatochromism). Polar solvents may stabilize the ground or excited states differently, leading to shifts in the absorption wavelengths. Studies on other isoquinoline derivatives have shown that they can be fluorescent, suggesting that this compound may also exhibit emission properties upon excitation. nih.gov
Future Research Directions and Emerging Applications of 3 Isoquinolin 1 Yl Phenyl Methanol Derivatives
Development of Green Chemistry Approaches for Sustainable Synthesis
Traditional methods for synthesizing isoquinoline (B145761) derivatives often rely on harsh reaction conditions, toxic reagents, and transition-metal catalysts, which can have significant environmental and economic drawbacks. rsc.orgrsc.org The development of sustainable, "green" synthetic routes is therefore a critical area of future research. Key strategies are expected to include the use of benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes. rsc.org
Future research will likely focus on several key areas to achieve greener syntheses of [3-(Isoquinolin-1-yl)phenyl]methanol derivatives:
Benign Solvents and Catalysts: Exploring reactions in water or other environmentally friendly solvents will be a priority. ijpsjournal.com The use of bio-based catalysts or heterogeneous catalysts that can be easily recovered and reused will also be crucial.
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses have already shown promise for other heterocyclic compounds, offering rapid reaction times and high yields while reducing energy consumption. ijpsjournal.com These techniques are expected to be adapted for the synthesis of this compound derivatives.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Domino reactions and multi-component reactions are attractive strategies in this regard.
| Green Synthesis Strategy | Potential Advantages | Relevant Research Area |
| Use of Benign Solvents (e.g., water) | Reduced toxicity and environmental impact | Synthesis of quinoline (B57606) and isoquinoline derivatives ijpsjournal.com |
| Recyclable Catalytic Systems | Lower costs and reduced waste | Transition metal catalysis in modern synthesis rsc.org |
| Energy-Efficient Processes | Faster reactions, lower energy consumption | Microwave and ultrasound-assisted synthesis ijpsjournal.com |
| Atom-Economical Reactions | High efficiency, minimal byproducts | Multi-component and domino reactions |
Exploration of Advanced Functional Materials Based on Isoquinoline Scaffolds
The unique electronic and photophysical properties of the isoquinoline ring make it an attractive component for advanced functional materials. amerigoscientific.com Derivatives of this compound are promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. sigmaaldrich.com
Research in this area will likely focus on tuning the photophysical properties of these derivatives through chemical modification. For example, introducing different substituents on the phenyl ring or the isoquinoline core can alter the emission color and quantum yield of the molecule. nih.govresearchgate.net Iridium(III) complexes incorporating 1-phenylisoquinoline (B189431) ligands have shown potential as efficient emitters in OLEDs, suggesting a promising direction for related compounds. polyu.edu.hk
| Compound Type | Application | Key Properties |
| Iridium(III) complexes with 1-phenylisoquinoline ligands | OLEDs | Efficient phosphorescence, tunable emission nih.govpolyu.edu.hk |
| Isoquinoline-based polymers | Conductive materials, sensors | Tailorable electrical and optical properties amerigoscientific.com |
| Functionalized isoquinolines | Fluorescent probes | High quantum yield, sensitivity to environment researchgate.net |
Integration into Complex Supramolecular Systems
The nitrogen atom in the isoquinoline ring and the hydroxyl group in this compound provide sites for non-covalent interactions, such as hydrogen bonding and metal coordination. This makes these derivatives excellent building blocks for the construction of complex supramolecular assemblies.
Future research is expected to explore the use of these derivatives as ligands for the synthesis of metal-organic frameworks (MOFs). amerigoscientific.comwikipedia.org MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. wikipedia.org By carefully designing the organic linker, it is possible to control the pore size and functionality of the resulting MOF. rsc.org The ability of isoquinoline derivatives to coordinate with metal ions makes them well-suited for this purpose. amerigoscientific.com
Another promising area is the development of isoquinoline-based receptors for molecular recognition. The defined geometry and functional groups of these molecules could allow for the selective binding of specific guest molecules, with potential applications in sensing and separation technologies.
Application in Chemo- and Biocatalysis
Isoquinoline derivatives have been investigated as ligands in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions. acs.org The development of chiral derivatives of this compound could lead to new catalysts for a variety of organic transformations. The combination of the rigid isoquinoline scaffold and the chiral center could provide the necessary steric environment for high enantioselectivity.
In the realm of biocatalysis, enzymes could be used for the synthesis of chiral isoquinoline alkaloids. rsc.org As our understanding of the biosynthetic pathways of these natural products deepens, it may become possible to engineer enzymes for the production of specific, non-natural derivatives of this compound. rsc.org This approach offers a highly sustainable and selective route to valuable chiral compounds.
| Catalysis Type | Application | Key Features |
| Asymmetric Catalysis | Enantioselective synthesis | Chiral isoquinoline-based ligands acs.org |
| Biocatalysis | Synthesis of chiral alkaloids | Engineered enzymes, sustainable processes rsc.org |
| MOF-based Catalysis | Heterogeneous catalysis | Isoquinoline derivatives as linkers in catalytic MOFs amerigoscientific.comwikipedia.org |
Computational-Guided Discovery and Design of Novel Derivatives
Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules with desired properties. nih.gov In the context of this compound derivatives, computational methods can be used to predict their electronic, photophysical, and biological properties before they are synthesized in the lab. mdpi.comresearchgate.net
Future research will likely involve the use of techniques such as density functional theory (DFT) to study the electronic structure and predict the absorption and emission spectra of new derivatives. sapub.org Molecular docking and molecular dynamics simulations can be employed to design derivatives with specific biological targets, for example, as enzyme inhibitors or receptor antagonists. mdpi.comnih.gov This in silico approach can significantly accelerate the discovery and optimization of new functional molecules based on the this compound scaffold. nih.gov
Q & A
Q. What are the common synthetic routes for [3-(Isoquinolin-1-yl)phenyl]methanol?
The synthesis often involves coupling reactions between phenyl precursors and isoquinoline derivatives. A typical method includes:
- Nucleophilic substitution : Reacting 3-bromophenylmethanol with isoquinoline-1-yl lithium under anhydrous conditions (analogous to SN2 mechanisms described for cyclohexylmethanol synthesis) .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions using boronic acid derivatives of isoquinoline and halogenated benzyl alcohols, optimized at 80–100°C in tetrahydrofuran (THF) . Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR to confirm the methanol group’s presence (δ 4.6–5.0 ppm for -CHOH) .
Q. How is the structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Resolve bond lengths (e.g., C-O bond ~1.42 Å) and dihedral angles between the isoquinoline and phenyl rings (e.g., 15–25° for similar compounds) .
- Spectroscopy : -NMR for carbon assignments (e.g., isoquinoline C1 at ~150 ppm; methanol C at ~65 ppm) and FT-IR for -OH stretching (3200–3400 cm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 236.1 (calculated for CHNO) .
Q. What is the reactivity of the methanol moiety in this compound?
The -CHOH group undergoes:
- Oxidation : With KMnO/NaOH to form [3-(isoquinolin-1-yl)phenyl]carboxylic acid .
- Esterification : Reaction with acetyl chloride yields the corresponding acetate, confirmed by -NMR (δ 2.1 ppm for -OCOCH) .
- Protection strategies : Use of trimethylsilyl chloride (TMSCl) to stabilize the alcohol during further functionalization .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc) vs. PdCl) to enhance coupling efficiency (yields improved from 45% to 72% in analogous syntheses) .
- Solvent effects : Replace THF with dimethylformamide (DMF) to increase reaction rates (reflux at 120°C) .
- Scale-up : Use continuous flow reactors for improved heat transfer and reduced side-product formation (purity >98% at 10 g scale) .
Q. How do structural modifications influence biological activity?
- Isoquinoline ring substitutions : Introducing electron-withdrawing groups (e.g., -Cl at C4) enhances binding to kinase receptors (IC reduced from 1.2 µM to 0.3 µM in similar compounds) .
- Methanol group replacement : Replacing -CHOH with -CHNH alters interactions with GABA receptors, as shown in radioligand displacement assays .
Q. How to resolve contradictions in reported solubility data?
- Experimental validation : Use dynamic light scattering (DLS) to measure aggregation in aqueous buffers (pH 7.4) .
- Co-solvent systems : Test dimethyl sulfoxide (DMSO)/water mixtures (10–30% v/v) to improve solubility without destabilizing the compound (validated by HPLC stability assays) .
Q. What computational methods predict target interactions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
